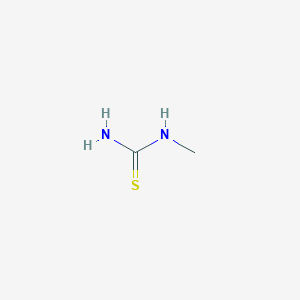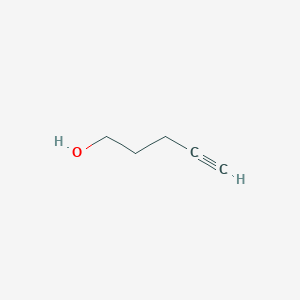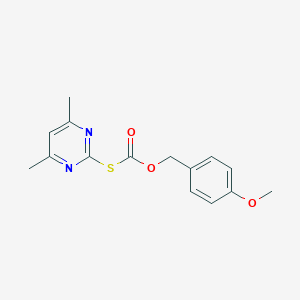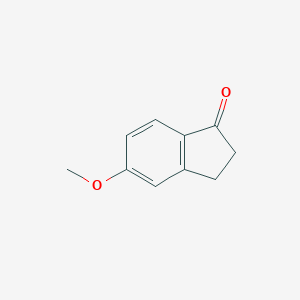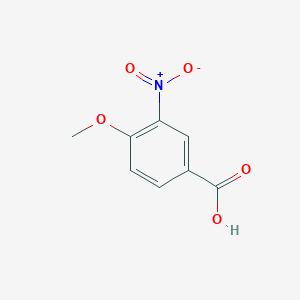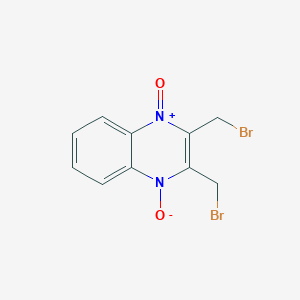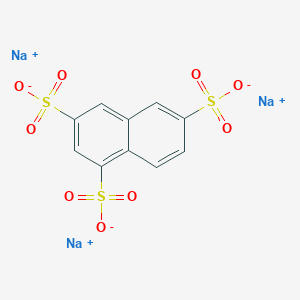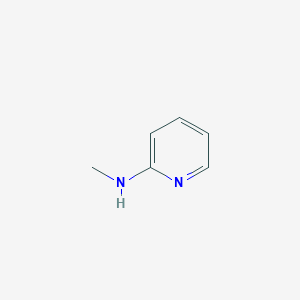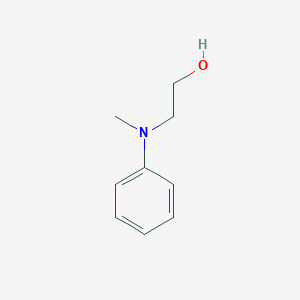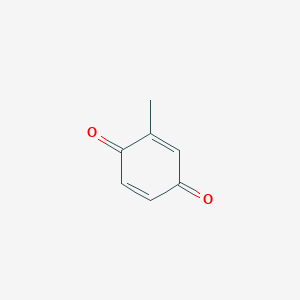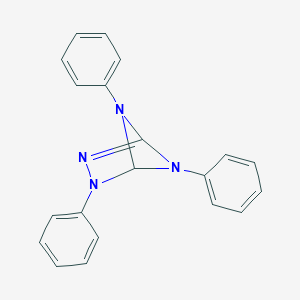
Nitron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitron is a compound that contains the nitro functional group (−NO₂). Nitro compounds are a class of organic compounds that are characterized by the presence of one or more nitro groups attached to a carbon atom. These compounds are known for their diverse chemical reactivity and are widely used in various industrial and research applications .
Méthodes De Préparation
Nitro compounds can be synthesized through several methods:
Nitration of Alkanes: This involves the reaction of alkanes with nitric acid, typically at high temperatures in the vapor phase.
Nucleophilic Substitution: This method involves the reaction of halocarbons or organosulfates with silver or alkali nitrite salts.
Oxidation of Amines: Primary amines can be oxidized to form nitro compounds.
Reduction of Nitroalkenes: This method involves the reduction of nitroalkenes to form nitro compounds.
Analyse Des Réactions Chimiques
Nitro compounds undergo various types of chemical reactions:
Nucleophilic Substitution: Nitro compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by another nucleophile.
Electrophilic Aromatic Substitution: In aromatic nitro compounds, the nitro group is a strong electron-withdrawing group, which makes the aromatic ring less reactive towards electrophilic aromatic substitution.
Applications De Recherche Scientifique
Nitro compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nitro compounds involves their ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles and reducing agents. In biological systems, nitro compounds can interact with proteins and enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Nitro compounds can be compared with other nitrogen-containing compounds such as amines, nitriles, and amides. Unlike nitro compounds, amines contain an amino group (−NH₂), nitriles contain a cyano group (−CN), and amides contain a carbonyl group (−CONH₂). Nitro compounds are unique in their high reactivity and diverse applications in various fields .
Similar Compounds
Amines: Contain an amino group (−NH₂).
Nitriles: Contain a cyano group (−CN).
Amides: Contain a carbonyl group (−CONH₂).
Propriétés
Numéro CAS |
2218-94-2 |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene |
InChI |
InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H |
Clé InChI |
RBLFMNNBMUXHHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
2218-94-2 |
Synonymes |
1,4-Diphenyl-endoanilino-dihydrotriazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




